Terrestric acid

Description

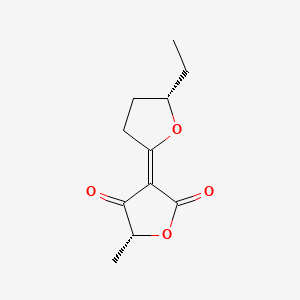

Structure

3D Structure

Properties

IUPAC Name |

(3Z,5R)-3-[(5S)-5-ethyloxolan-2-ylidene]-5-methyloxolane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-7-4-5-8(15-7)9-10(12)6(2)14-11(9)13/h6-7H,3-5H2,1-2H3/b9-8-/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABWXKZJSNWRSH-PNZIDKJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=C2C(=O)C(OC2=O)C)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC/C(=C/2\C(=O)[C@H](OC2=O)C)/O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-03-6 | |

| Record name | Terrestric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERRESTRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6YUL8YUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of terrestric acid involves a series of enzymatic reactions. One of the key enzymes involved is cytochrome P450, which catalyzes the hydroxylation of viridicatic acid, leading to the formation of this compound . The synthetic route typically involves the cultivation of Penicillium species under specific conditions that promote the production of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of Penicillium species. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of this compound. Genetic manipulation techniques, such as the deletion of specific genes and heterologous expression, have been employed to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Terrestric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to participate in regio- and stereoselective oxidation reactions catalyzed by cytochrome P450 enzymes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include crustosic acid and other derivatives. These products are often characterized by their unique structural features and biological activities .

Scientific Research Applications

Agricultural Applications

Terrestric acid has been primarily studied for its phytotoxic properties, which can be harnessed in agricultural pest control.

1.1. Phytotoxicity

- This compound exhibits significant phytotoxic effects against various plant species. It disrupts normal plant growth and development, making it a potential candidate for developing natural herbicides.

- A study demonstrated that Pyricularia oryzae produces this compound, which inhibits seed germination and root elongation in certain crops, suggesting its utility as a bioherbicide .

1.2. Biopesticide Development

- The compound's ability to inhibit fungal growth can be exploited to create biopesticides that target specific agricultural pests without harming beneficial organisms.

- Research indicates that formulations containing this compound can effectively suppress fungal pathogens in crops like rice and wheat, enhancing yield and quality .

Pharmaceutical Applications

This compound's unique biochemical properties have led to investigations into its potential therapeutic uses.

2.1. Antifungal Properties

- This compound has shown promising antifungal activity against various pathogenic fungi, making it a candidate for developing antifungal medications.

- Studies have reported that the compound can inhibit the growth of fungi responsible for human infections, suggesting its potential as an antifungal agent .

2.2. Drug Development

- The compound's biosynthetic pathways have been explored for enhancing drug diversity in pharmaceutical applications. Its derivatives could serve as lead compounds for new drug formulations .

- Research indicates that microbial transformations involving this compound can enhance the potency of active ingredients in pharmaceuticals, potentially leading to more effective treatments .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Agriculture | Bioherbicide | Inhibits seed germination; effective against pests |

| Fungal pathogen control | Enhances crop yield and quality | |

| Pharmaceuticals | Antifungal agent | Effective against pathogenic fungi |

| Drug development | Enhances drug diversity and potency |

Case Study 1: Phytotoxic Effects on Rice

A study investigated the effects of this compound on rice seedlings. The results indicated a significant reduction in germination rates and root length when exposed to varying concentrations of the compound. This research highlights the potential use of this compound as a natural herbicide in rice cultivation .

Case Study 2: Antifungal Activity Assessment

In another study, researchers evaluated the antifungal properties of this compound against Candida albicans. The findings revealed that this compound inhibited fungal growth effectively at low concentrations, supporting its potential use as an antifungal treatment in clinical settings .

Mechanism of Action

The mechanism of action of terrestric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the inhibition of key enzymes involved in microbial growth and metabolism. Cytochrome P450 enzymes play a crucial role in the biosynthesis and metabolic pathways of this compound, facilitating its conversion into bioactive derivatives .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Penicillic Acid

Source: Penicillium aurantiogriseum, Penicillium cyclopium .

Structure: A γ-lactone with α,β-unsaturated carbonyl groups, sharing a lactone core with terrestric acid but lacking the tetronic acid moiety .

Activity: Broad-spectrum antimicrobial effects against Gram-positive bacteria and fungi; synergizes with ochratoxin A to exacerbate renal toxicity .

Toxicity: LD₅₀ (mouse, oral) = 110 mg/kg; induces hepatocellular necrosis .

Carolic Acid and Carlic Acid

Source: Penicillium spp. . Structure: Structural analogs of this compound with variations in hydroxylation and side-chain configuration. Both exhibit Z/E isomerism and equilibrium between cyclic and hydrated forms in aqueous solutions .

Dehydrothis compound

Source: Aspergillus hancockii .

Structure: A dehydrogenated derivative of this compound, forming a 5/4 mixture of Z- and E-isomers. Exhibits complex equilibration between cyclic ether and hydrated forms .

Activity: Similar phytotoxic profile to this compound but with reduced potency due to instability in aqueous environments .

Patulin

Source: Penicillium expansum, Aspergillus clavatus . Structure: Epoxy-lactone polyketide, distinct from this compound’s tetronic acid backbone . Toxicity: LD₅₀ (rat, oral) = 35 mg/kg; carcinogenic in long-term exposure .

Moniliformin

Source: Fusarium spp. .

Structure: Cyclopropane-ring-containing carboxylic acid, unrelated to this compound’s lactone system .

Activity: Cardiotoxic; inhibits mitochondrial pyruvate dehydrogenase .

Comparative Data Table

| Compound | Source | Molecular Formula | Key Structural Features | Biological Activity | Toxicity (LD₅₀, Mouse) |

|---|---|---|---|---|---|

| This compound | Penicillium terrestre | C₉H₁₂O₅ | Tetronic acid, cis/trans isomers | Phytotoxic | Not reported |

| Penicillic acid | Penicillium aurantiogriseum | C₈H₁₀O₄ | α,β-unsaturated γ-lactone | Antimicrobial, nephrotoxic | 110 mg/kg |

| Dehydrothis compound | Aspergillus hancockii | C₉H₁₀O₅ | Dehydrogenated tetronic acid | Phytotoxic (weak) | Not reported |

| Patulin | Penicillium expansum | C₇H₆O₄ | Epoxy-lactone | Immunotoxic, carcinogenic | 35 mg/kg |

| Moniliformin | Fusarium proliferatum | C₄H₂O₃ | Cyclopropane-carboxylic acid | Cardiotoxic | 50 mg/kg |

Biological Activity

Terrestric acid, a compound produced by certain fungi, particularly species of Penicillium, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Overview of this compound

This compound is primarily recognized as a metabolic product of fungi such as Penicillium terrestre and Penicillium viridicatum. It is structurally related to other organic acids and has been studied for its pharmacological properties. The compound's biological activities have been linked to its ability to interact with cellular pathways and exert effects on various biological systems.

1. Antioxidant Activity

The antioxidant properties of this compound are significant in combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. Research indicates that extracts containing this compound exhibit strong free radical scavenging abilities.

- DPPH Assay : In studies involving Tribulus terrestris, the methanolic extracts demonstrated considerable antioxidant activity with an IC50 value of 71.4 µg/mL, outperforming other solvent extracts .

- Hydrogen Peroxide Scavenging : The capacity to scavenge hydrogen peroxide was also evaluated, showing a percentage inhibition of 65.3% in crude extracts .

2. Anti-Inflammatory Activity

This compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases.

- In Vitro Studies : The extracts from T. terrestris were tested for their ability to inhibit egg albumin denaturation, a model for assessing anti-inflammatory potential. Results indicated significant inhibition rates compared to standard anti-inflammatory drugs .

- In Vivo Studies : Animal models treated with T. terrestris extracts showed no significant changes in body weight or behavior, indicating a non-toxic profile while effectively reducing inflammation markers .

3. Anticancer Activity

The anticancer effects of this compound have been explored through various studies demonstrating its cytotoxicity against different cancer cell lines.

- Cell Line Studies : Extracts from T. terrestris exhibited cytotoxic activity against human breast adenocarcinoma (MCF7), ovarian adenocarcinoma (A2780), and colon adenocarcinoma (HT29) cells. The most potent activity was observed against A2780 cells with an IC50 value of 3.69 µg/mL .

- Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis, as evidenced by increased caspase activity and modulation of gene expression related to apoptosis pathways .

Data Tables

| Biological Activity | Method Used | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antioxidant Activity | DPPH Assay | 71.4 | Strong scavenging ability |

| Hydrogen Peroxide Scavenging | H2O2 Assay | N/A | 65.3% inhibition observed |

| Anti-inflammatory | Egg Albumin Denaturation Assay | N/A | Significant inhibition compared to controls |

| Anticancer Activity | Cell Line Studies | 3.69 (A2780) | Induces apoptosis in cancer cells |

Case Studies

-

Study on Antioxidant Properties :

A study focusing on the methanolic extract of T. terrestris highlighted its high phenolic content (341.3 mg GAE/g) and flavonoid content (209 mg QE/g), correlating these compounds with enhanced antioxidant activity across various assays . -

Cytotoxicity Evaluation :

In vitro studies demonstrated that both methanolic and saponin extracts from T. terrestris significantly reduced cell viability in MCF7 cells through apoptosis induction pathways, supporting its potential use as an anticancer agent .

Q & A

Basic: What analytical methods are commonly used to detect and quantify Terrestric Acid in fungal cultures?

Answer:

this compound detection typically involves thin-layer chromatography (TLC) for preliminary screening, coupled with confirmatory techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). In TLC, silica gel plates and solvent systems (e.g., chloroform/methanol mixtures) are used, with Rf values compared to standards . For quantification, HPLC with UV detection (e.g., at 254 nm) provides higher sensitivity. Validation steps include spiking samples with pure this compound and cross-referencing retention times or spectral data against authenticated standards. Notably, culture medium composition (e.g., YES Agar vs. MEA) influences mycotoxin production, requiring method adjustments for reproducibility .

Basic: What experimental conditions are critical for synthesizing this compound in Penicillium species?

Answer:

this compound synthesis in Penicillium aurantiogriseum and P. viridicatum depends on specific culture media and incubation parameters. Studies show optimal production in malt extract agar (MEA) at 25°C for 7–14 days, with secondary metabolite extraction using chloroform or ethyl acetate . Sterile conditions and pH monitoring (5.5–6.5) are essential to avoid bacterial contamination, which may suppress mycotoxin yield. Researchers should document media batch sources (e.g., manufacturer details per ISO guidelines) and validate fungal strain identity via genomic sequencing to ensure consistency .

Advanced: How can researchers resolve contradictions in this compound detection across studies using different fungal strains?

Answer:

Discrepancies often arise from strain-specific metabolic pathways or environmental factors. To address this:

Standardize Growth Conditions : Use identical media (e.g., YES Broth) and incubation periods across strains.

Metabolomic Profiling : Employ LC-MS/MS to compare extracellular metabolite profiles, identifying co-produced compounds (e.g., penicillic acid) that may interfere with detection .

Genetic Analysis : Screen strains for biosynthetic gene clusters (e.g., polyketide synthases) linked to this compound production using PCR or CRISPR-based knockouts.

Cross-Validation : Share samples between labs to test reproducibility, as done in Mills et al. (1995), where this compound was inconsistently detected in CYA vs. MEA .

Advanced: What methodological strategies optimize this compound yield for structural and bioactivity studies?

Answer:

Optimization involves:

Media Engineering : Test carbon/nitrogen ratios; e.g., glucose-rich media enhance polyketide production in Penicillium.

Stress Induction : Sublethal UV exposure or osmotic stress (e.g., NaCl supplementation) may upregulate mycotoxin biosynthesis.

Extraction Efficiency : Use sequential solvent extraction (e.g., hexane followed by ethyl acetate) to isolate non-polar metabolites like this compound.

Analytical Calibration : Validate quantification methods against a purified standard (≥95% purity) with NMR or HRMS confirmation .

Advanced: How can researchers assess this compound’s bioactivity beyond its known antibacterial effects?

Answer:

Expand bioassay models using:

In Vitro Cytotoxicity Assays : Test against human cell lines (e.g., HepG2) with MTT assays, controlling for solvent toxicity (e.g., DMSO concentrations ≤0.1%).

Enzymatic Inhibition : Screen for interaction with fungal-specific targets (e.g., chitin synthase) using fluorescence-based assays.

Ecotoxicity Studies : Evaluate this compound’s impact on soil microbiota via metagenomic analysis or microcosm experiments.

Synergistic Effects : Combine with other mycotoxins (e.g., penicillic acid) to assess potentiation, referencing B. subtilis inhibition data from prior work .

Basic: What protocols ensure ethical and reproducible reporting of this compound research?

Answer:

Follow journal guidelines such as the Beilstein Journal of Organic Chemistry:

Detailed Methods : Specify equipment (manufacturer, model), solvents (purity grade), and fungal strain repositories (e.g., CBS-KNAW collection).

Data Transparency : Deposit raw chromatograms or spectra in repositories like Figshare, citing DOIs in the manuscript.

Ethical Compliance : Disclose biosafety protocols for handling mycotoxins (e.g., BSL-2 containment) .

Advanced: How should researchers design experiments to investigate this compound’s environmental persistence?

Answer:

Degradation Kinetics : Incubate this compound in soil/water samples under varying pH and temperature, quantifying residual concentrations via HPLC.

Metabolite Tracking : Use stable isotope labeling (e.g., ¹³C-glucose in cultures) to trace degradation byproducts via LC-HRMS.

Field Sampling : Collect agricultural soils contaminated with Penicillium spp., correlating this compound levels with metatranscriptomic data on detoxification genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.